N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
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Biological Activity
The compound N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features an indole moiety linked to a tetrahydroquinazoline core with various substituents that may influence its biological activity. The presence of both the indole and methoxyphenyl groups is significant for its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, its structural components suggest a potential interaction with protein targets through hydrogen bonding and hydrophobic interactions.
- Antioxidant Activity : The presence of electron-donating groups such as methoxy may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxic mechanism may involve apoptosis induction or cell cycle arrest.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound in various studies:
Case Studies
Several studies have explored the biological activity of similar compounds with variations in their structure:
- Indole Derivatives : Research on indole-based compounds has shown promising results in treating neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.
- Tetrahydroquinazoline Analogues : Compounds with a tetrahydroquinazoline framework have demonstrated significant anticancer properties through mechanisms involving apoptosis and cell cycle modulation across various cancer types.
Recent Research Findings
Recent investigations have focused on optimizing the synthesis and enhancing the biological efficacy of related compounds:
- A study published in Molecules highlighted the synthesis of derivatives with improved potency against cancer cell lines by modifying substituents on the tetrahydroquinazoline structure .
- Another research article discussed structure-activity relationships (SAR) that revealed specific substitutions on the indole ring significantly enhance cytotoxic activity against breast cancer cells .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-35-20-9-6-17(7-10-20)16-31-26(33)22-11-8-18(14-24(22)30-27(31)34)25(32)28-13-12-19-15-29-23-5-3-2-4-21(19)23/h2-7,9-10,15,18,22,24,29H,8,11-14,16H2,1H3,(H,28,32)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDYYGAMGOLENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.